molecular formula C8H11ClINOS B13634859 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride

1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride

Cat. No.: B13634859
M. Wt: 331.60 g/mol
InChI Key: MKOXFWZXYKQFCX-UHFFFAOYSA-N
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Description

The compound 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a heterocyclic amine featuring a thieno[3,2-c]pyran core substituted with an iodine atom at position 2 and a methanamine group at position 4, stabilized as a hydrochloride salt. The thienopyran scaffold combines a sulfur-containing thiophene ring fused with a pyran ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C8H11ClINOS

Molecular Weight

331.60 g/mol

IUPAC Name

(2-iodo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H10INOS.ClH/c9-8-3-5-6(4-10)11-2-1-7(5)12-8;/h3,6H,1-2,4,10H2;1H

InChI Key

MKOXFWZXYKQFCX-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1SC(=C2)I)CN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves several steps, including the formation of the thieno[3,2-c]pyran ring and the introduction of the iodine atom. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The iodine substituent at position 2 distinguishes the target compound from analogs. Key structural analogs include:

Table 1: Structural Comparison of Thienopyran Derivatives
Compound Name CAS/Ref. Molecular Formula Substituents Key Features
Target : 1-{2-Iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride N/A C₉H₁₃ClINOS Iodo (position 2), methanamine (position 4) Halogenated thienopyran; high molecular weight (352.63 g/mol)
1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride 1803596-13-5 C₉H₁₄ClNOS Ethanamine (position 4) Ethylamine chain increases lipophilicity vs. methanamine
{4-Methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride 1310421-49-8 C₉H₁₄ClNOS Methyl (position 4) Electron-donating methyl group alters ring electronics
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride WO 2011069063 A2 C₈H₁₂ClNOS Thieno[3,4-c]pyran core Different ring fusion alters spatial geometry
(Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride 389621-78-7 C₆H₁₃ClNO Simple pyran ring (no thiophene) Lacks sulfur atom; reduced molecular complexity

Key Observations :

  • Ethylamine (CAS 1803596-13-5) vs. methanamine substituents affect solubility and membrane permeability due to chain length differences .
  • The thieno[3,4-c]pyran isomer (WO 2011069063 A2) exhibits distinct ring fusion, altering spatial orientation critical for binding to biological targets .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound CAS 1803596-13-5 CAS 1310421-49-8 CAS 389621-78-7
Molecular Weight 352.63 g/mol 219.73 g/mol 219.73 g/mol 165.63 g/mol
LogP (Predicted) ~2.8 (iodo increases hydrophobicity) ~1.5 ~1.2 ~0.7
Solubility (Water) Moderate (HCl salt enhances solubility) High (ethylamine increases polarity) Moderate High (simpler structure)

Notes:

  • The iodine atom significantly elevates molecular weight and logP, suggesting improved lipid membrane penetration but reduced aqueous solubility compared to non-halogenated analogs.
  • Hydrochloride salts universally enhance solubility across analogs .

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